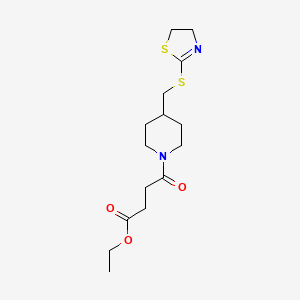

Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate

Description

Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate is a synthetic organic compound featuring a piperidine core substituted with a thioether-linked 4,5-dihydrothiazol-2-yl group and an ethyl 4-oxobutanoate ester. The 4,5-dihydrothiazole moiety contributes to conformational rigidity, while the ester group may enhance bioavailability through lipophilicity .

Properties

IUPAC Name |

ethyl 4-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S2/c1-2-20-14(19)4-3-13(18)17-8-5-12(6-9-17)11-22-15-16-7-10-21-15/h12H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVKEDVZYDYGHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(CC1)CSC2=NCCS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-hydroxythiobenzamide with ethyl bromopyruvate in ethanol.

Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

Formation of the Final Compound: The final step involves the esterification reaction to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development : Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate) has been investigated for its potential as a lead compound in the development of new pharmaceuticals. Its thiazole moiety is known for biological activity, including antimicrobial and anticancer properties. Research indicates that derivatives of thiazole exhibit significant inhibition against various cancer cell lines, making this compound a candidate for further exploration in cancer therapeutics .

Mechanism of Action : The compound's mechanism involves interaction with specific enzymes or receptors, potentially modulating biochemical pathways related to disease processes. Preliminary studies suggest that it may inhibit key metabolic enzymes, which could be crucial in targeting cancerous cells .

Organic Synthesis

Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized to create various derivatives that may possess enhanced biological activities or novel properties.

Synthetic Routes : The synthesis typically involves multiple steps:

- Formation of the Thiazole Ring : Reacting appropriate precursors under controlled conditions.

- Attachment of the Piperidine Ring : Utilizing nucleophilic substitution reactions.

- Final Esterification : Completing the synthesis through esterification reactions to form the ethyl ester group.

Material Science

Development of New Materials : this compound) can be explored for its potential in creating new materials with specific properties, such as enhanced thermal stability or unique electrical characteristics. This application is particularly relevant in the field of polymer science where functionalized compounds are integrated into polymer matrices to improve performance .

Anticancer Activity

A study conducted on thiazole derivatives indicated that compounds similar to this compound) demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The results showed IC50 values in the micromolar range, suggesting potent activity .

Synthesis Optimization

Research focused on optimizing synthetic routes for this compound has highlighted improvements in yield and purity through the use of novel catalysts and reaction conditions. For instance, employing microwave-assisted synthesis has been shown to reduce reaction times significantly while enhancing yields .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . The piperidine ring may also contribute to the compound’s biological activity by interacting with neurotransmitter receptors .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s key structural elements—piperidine, thioether, dihydrothiazole, and oxobutanoate ester—are shared with several analogs, albeit with variations in substituents and connectivity. Below is a comparative analysis of selected analogs:

Physicochemical Properties (Inferred)

- Lipophilicity (logP): The target compound’s dihydrothiazole and thioether groups likely confer moderate lipophilicity, comparable to analogs with fluorophenyl substituents . However, esters with nitro or hydroxy groups (e.g., compound) may exhibit lower logP due to increased polarity.

- Metabolic Stability: Thioether linkages (as in the target compound) are generally more stable toward oxidative metabolism than sulfonyl or amino linkages seen in analogs .

- Solubility: The ethyl oxobutanoate ester may improve aqueous solubility relative to non-esterified analogs, though this depends on substituent effects .

Research and Application Gaps

- Biological Activity Data: No direct pharmacological data for the target compound are available in the provided evidence. In contrast, analogs with fluorophenyl or benzisoxazole groups () are often explored for CNS or antimicrobial applications .

- Stereochemical Considerations: The target compound lacks chiral centers, whereas analogs with E/Z isomerism (e.g., ) may exhibit divergent biological profiles due to stereoelectronic effects .

Biological Activity

Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound) can be represented as follows:

This compound features a piperidine ring, a thiazole moiety, and an ester functional group, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with thiazole and piperidine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole are effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the thiazole ring in this compound) likely contributes to its antimicrobial efficacy .

Antitumor Activity

The compound has also shown promise in antitumor activity. A recent investigation into similar thiazole derivatives highlighted their ability to inhibit cancer cell proliferation in vitro. Specifically, compounds with structural similarities demonstrated cytotoxic effects against breast and colon cancer cell lines. The mechanism is thought to involve the induction of apoptosis through mitochondrial pathways .

The biological activity of this compound) is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens and cancer cells.

- Cell Signaling Modulation : It may modulate signaling pathways that regulate cell growth and apoptosis.

Study on Antimicrobial Efficacy

In a controlled study, this compound) was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains. Notably, it exhibited higher activity against Gram-positive bacteria compared to Gram-negative bacteria .

Antitumor Activity Assessment

A separate study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF7). The compound was found to reduce cell viability significantly at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways .

Data Summary

| Activity Type | Tested Against | Results |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | MIC: 32 - 128 µg/mL |

| Antitumor | MCF7 (breast cancer) | Cell viability reduced at >10 µM |

| Apoptosis Induction | MCF7 | Increased apoptotic cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.